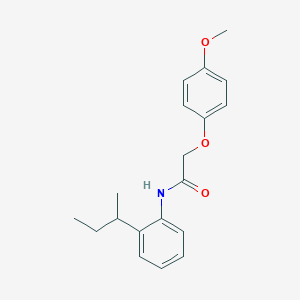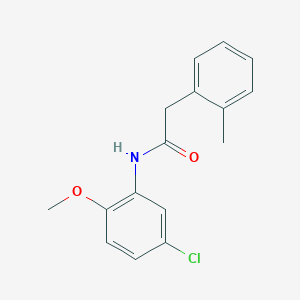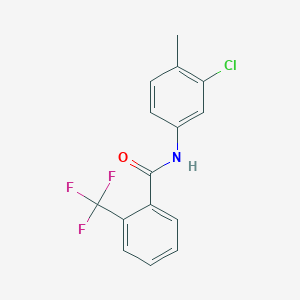
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2 receptor). CB2 receptors are primarily expressed on immune cells and are involved in the regulation of inflammation and immune responses. BML-190 has been widely used in scientific research to investigate the role of CB2 receptors in various physiological and pathological conditions.
Mechanism of Action
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide acts as a selective antagonist of CB2 receptors, which are primarily expressed on immune cells. By blocking the activation of CB2 receptors, N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been investigated as a potential therapeutic agent for the treatment of pain, cancer, and neurodegenerative diseases. N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide is a selective antagonist of CB2 receptors, which makes it a valuable tool for investigating the role of CB2 receptors in various physiological and pathological conditions. However, one limitation of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide is that it may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide in scientific research. One area of interest is the potential therapeutic use of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide for the treatment of pain, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the role of CB2 receptors in the regulation of immune responses and inflammation. Additionally, the development of more selective CB2 receptor antagonists could further enhance the utility of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide in scientific research.
Synthesis Methods
The synthesis of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide involves several steps, including the reaction of 2-sec-butylphenol with 4-methoxyphenol in the presence of a base to form 2-(4-methoxyphenoxy)-2-sec-butylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide.
Scientific Research Applications
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions. For example, N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been investigated as a potential therapeutic agent for the treatment of pain, cancer, and neurodegenerative diseases.
properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)17-7-5-6-8-18(17)20-19(21)13-23-16-11-9-15(22-3)10-12-16/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChI Key |
LZBNNGGQXMXFAC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)



![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)





![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
